(S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine
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Overview
Description
(S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine is a chiral amine compound characterized by its complex structure, which includes methoxy and methoxypropoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the alkylation of a phenol derivative with a suitable alkylating agent to introduce the methoxypropoxy group. This is followed by the introduction of the amine functionality through reductive amination or other suitable methods. The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the desired (S)-configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methoxypropoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine: The enantiomer of the compound, which may have different biological activity.
1-(4-Methoxyphenyl)-3-methylbutan-2-amine: A simpler analog without the methoxypropoxy group.
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-2-methylbutan-2-amine: A structural isomer with a different substitution pattern.
Uniqueness
(S)-1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-amine is unique due to its specific stereochemistry and the presence of both methoxy and methoxypropoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-3-methylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-12(2)14(17)10-13-6-7-15(19-4)16(11-13)20-9-5-8-18-3/h6-7,11-12,14H,5,8-10,17H2,1-4H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESMBCSAQPIWCX-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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